molecular formula C19H24O3 B4714207 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4714207
M. Wt: 300.4 g/mol
InChI Key: LSMBDCCBZZOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as BTEC, is a synthetic compound that has been gaining attention in the scientific community due to its potential use in various fields of research. BTEC is a member of the tetrahydrobenzochromene family, which has been shown to have various biological activities. In

Mechanism of Action

The mechanism of action of 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, this compound has been shown to have antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its relatively low cost compared to other compounds with similar biological activities. This compound is also relatively easy to synthesize, which allows for the production of large quantities for use in experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of research is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, the development of more efficient synthesis methods for this compound and the optimization of its solubility and bioavailability are also areas of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise in various fields of research due to its anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound involves the reaction of 2-ethylchromone with butyl bromide in the presence of a base and a Lewis acid catalyst. This compound has been shown to modulate various signaling pathways in cells, including the inhibition of inflammatory enzymes and the activation of the Nrf2 pathway. This compound has various biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of ROS production. While this compound has advantages such as its low cost and ease of synthesis, its low solubility in water is a limitation. Future research on this compound will focus on the development of this compound-based therapeutics, the investigation of its molecular mechanisms, and the optimization of its synthesis and bioavailability.

Scientific Research Applications

3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been used in various in vitro and in vivo studies to investigate these biological activities.

properties

IUPAC Name

3-butoxy-2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-5-10-21-17-12-18-16(11-13(17)4-2)14-8-6-7-9-15(14)19(20)22-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBDCCBZZOCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.